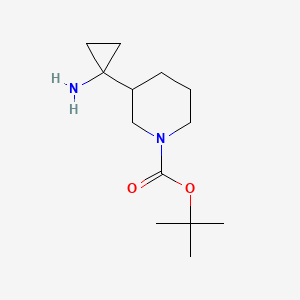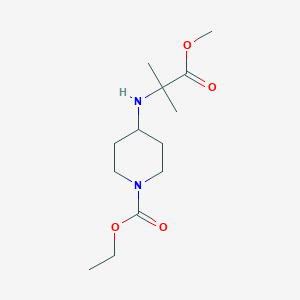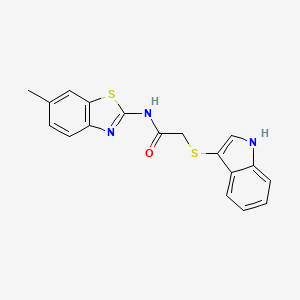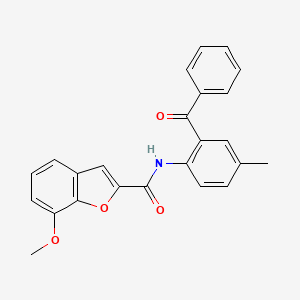
N-(2-benzoyl-4-methylphenyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-methylphenyl)-7-methoxybenzofuran-2-carboxamide, also known as BMF-2, is a benzofuran derivative that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BMF-2 has been found to exhibit potent anti-cancer properties and has been the subject of extensive research in recent years.
Scientific Research Applications
Anticancer Evaluation
Research has shown that certain benzamide derivatives exhibit notable anticancer activity. A study by Ravinaik et al. (2021) synthesized a series of substituted benzamides and evaluated them for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Many of these compounds demonstrated moderate to excellent anticancer activity, with some even surpassing the efficacy of the reference drug etoposide (Ravinaik et al., 2021).
Supramolecular Chemistry
Kranjc et al. (2011) explored the synthesis of benzamide derivatives through a Diels-Alder reaction, leading to the formation of complex molecular structures with potential implications in supramolecular chemistry. These compounds exhibit interesting hydrogen bonding patterns and aromatic interactions, contributing to the study of molecular aggregation and crystal engineering (Kranjc et al., 2011).
Neurodegenerative Disease Research
In the context of Alzheimer's disease, Lee et al. (2018) reported the development of a series of 5-aroylindolyl-substituted hydroxamic acids, one of which showed significant inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated potential in decreasing tau protein phosphorylation and aggregation, showing promise as a treatment for Alzheimer's disease (Lee et al., 2018).
Chemoselective Synthesis
Singh et al. (2017) described the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This process yielded N-(2-hydroxyphenyl)benzamides, compounds of biological interest, demonstrating the potential of such benzamide derivatives in synthetic organic chemistry (Singh et al., 2017).
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-11-12-19(18(13-15)22(26)16-7-4-3-5-8-16)25-24(27)21-14-17-9-6-10-20(28-2)23(17)29-21/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTYMFMZFGURNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

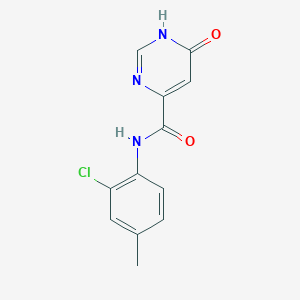
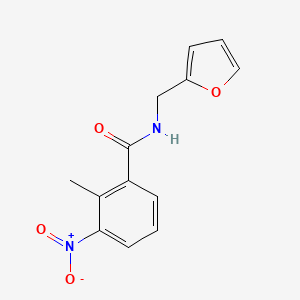
![6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2819301.png)
![4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819303.png)
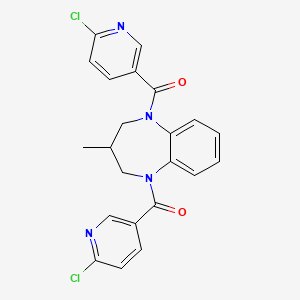
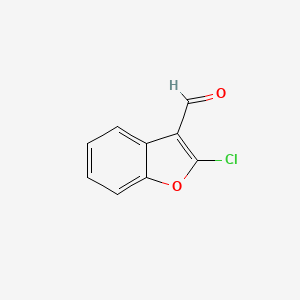
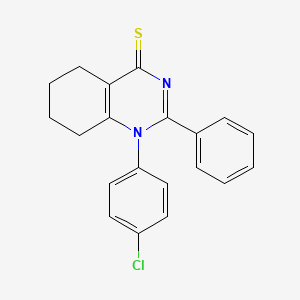
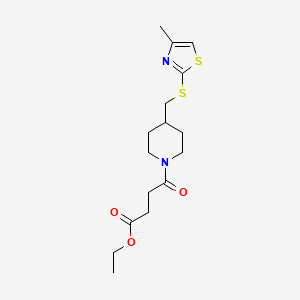
![7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B2819313.png)
![2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2819314.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2819316.png)
